molecular formula C11H11N3 B098054 4-Methyl-6-phenylpyrimidin-2-amine CAS No. 15755-15-4

4-Methyl-6-phenylpyrimidin-2-amine

Cat. No. B098054
CAS RN: 15755-15-4
M. Wt: 185.22 g/mol
InChI Key: ZWHPURVKWJBWEF-UHFFFAOYSA-N
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Description

4-Methyl-6-phenylpyrimidin-2-amine is a chemical compound with the empirical formula C11H11N3 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular weight of this compound is 185.23 g/mol . The SMILES string representation is NC1=NC(C2=CC=CC=C2)=CC(C)=N1 .


Physical And Chemical Properties Analysis

This compound is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Safety and Hazards

The safety information provided by Sigma-Aldrich indicates that 4-Methyl-6-phenylpyrimidin-2-amine is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements are H302 - H318, which correspond to “Harmful if swallowed” and “Causes serious eye damage” respectively .

Mechanism of Action

properties

IUPAC Name

4-methyl-6-phenylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-8-7-10(14-11(12)13-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHPURVKWJBWEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345354
Record name 4-methyl-6-phenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15755-15-4
Record name 4-methyl-6-phenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is known about the crystal structure of 4-Methyl-6-phenylpyrimidin-2-amine?

A: this compound crystallizes with two unique molecules per asymmetric unit. These molecules differ slightly in the torsion angle between the pyrimidine and phenyl rings. [] In one molecule, this torsion angle is 29.9°, while in the other, it's 45.1°. [] This structural feature influences the compound's packing within the crystal lattice. Intermolecular hydrogen bonding, specifically N—H⋯N interactions between neighboring molecules, dominates the crystal packing. [] This hydrogen bonding pattern leads to the formation of a continuous three-dimensional network within the crystal structure. []

Q2: How does the addition of a benzyl or butyl group to the amine of this compound affect its crystal structure?

A: Introducing a benzyl or butyl group to the amine significantly alters the molecule's crystal structure. For N-Benzyl-4-methyl-6-phenylpyrimidin-2-amine, the added benzyl group leads to a larger dihedral angle (80.33°) between the pyrimidine ring and the N-bonded phenyl ring compared to the parent compound. [] The crystal packing features inversion dimers linked by pairs of N—H⋯N hydrogen bonds, forming R22(8) loops. [] Furthermore, weak π–π interactions and C—H⋯π interactions are observed. []

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